15-Chloro-4-pentadecyne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56554-70-2 |
|---|---|
Molecular Formula |
C15H27Cl |
Molecular Weight |
242.83 g/mol |
IUPAC Name |
15-chloropentadec-4-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-3,6-15H2,1H3 |
InChI Key |
QUHVTHYAYMISQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCCCCCl |
Origin of Product |
United States |
Contextualizing Halogenated Alkynes in Contemporary Synthetic Methodologies
Halogenated alkynes have become powerful and versatile building blocks in a multitude of synthetic organic chemistry transformations. acs.org These compounds are characterized by a halogen atom directly attached to a carbon-carbon triple bond, rendering them as dual-functionalized molecules. This unique structural feature allows for diverse reactivity, enabling them to participate in various reaction pathways. In recent years, their utility has grown, leading to the development of mild and convenient preparation methods that have increased their appeal in organic synthesis. acs.org
The reactions involving haloalkynes are extensive, with transition metal-catalyzed cross-coupling reactions being one of the most significant applications. acs.org These reactions provide straightforward access to a wide range of synthetically valuable compounds. The ability to control the steric and electronic properties of the haloalkyne by selecting the specific halogen atom allows for the facile synthesis of molecular skeletons that were previously challenging to prepare. acs.org The halogen moiety can either be retained during these transformations, allowing for subsequent structural modifications, or it can participate directly in the reaction. acs.org
The addition of halogens (X₂) like chlorine (Cl₂) and bromine (Br₂) to alkynes is a fundamental reaction that typically proceeds through a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comlibretexts.org This mechanism leads to the formation of trans-dihaloalkenes when one equivalent of the halogen is used. masterorganicchemistry.com The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. masterorganicchemistry.compearson.com While the reaction with alkynes is generally slower than with alkenes, it provides a reliable method for introducing halogen atoms with specific stereochemistry. masterorganicchemistry.comorganicchemistrytutor.com The electronegativity of the halogen substituents on the resulting double bond reduces its nucleophilicity, thereby slowing down further electrophilic additions. libretexts.org
Overview of 15 Chloro 4 Pentadecyne S Significance As a Functionalized Aliphatic Intermediate
15-Chloro-4-pentadecyne is a specific example of a functionalized aliphatic intermediate. Its structure consists of a fifteen-carbon chain, making it an aliphatic compound. The presence of a chloro group at one end (position 15) and an internal alkyne (at position 4) makes it a "functionalized" molecule, meaning it contains reactive sites that can be used for further chemical synthesis. nih.gov Primary aliphatic amines, for instance, are crucial industrial chemicals, and developing new synthetic routes to functionalized linear aliphatic compounds is an area of significant interest. rsc.org
The strategic placement of the chloro and alkyne groups in this compound allows it to serve as a versatile precursor in multi-step syntheses. The terminal chloro group can be subjected to nucleophilic substitution reactions, while the internal alkyne can undergo a variety of addition reactions or be used in coupling chemistries. The long aliphatic chain provides a lipophilic backbone, which can be desirable in the synthesis of complex target molecules with specific physical properties. The direct modification of aliphatic C-H bonds is a topic of intense interest in organic synthesis, aiming to transform parts of molecules that are traditionally considered unreactive. scispace.comrsc.org Compounds like this compound, with pre-installed functional groups, offer a more classical yet reliable approach to building complex molecular architectures.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H27Cl | nih.govechemi.com |
| Molecular Weight | 242.83 g/mol | nih.govechemi.com |
| CAS Number | 56554-70-2 | nih.govechemi.com |
| IUPAC Name | 15-chloropentadec-4-yne | nih.gov |
| Boiling Point (Predicted) | 321.3±15.0 °C at 760 mmHg | guidechem.com |
| Density (Predicted) | 0.9±0.1 g/cm3 | guidechem.com |
Current Research Landscape and Academic Objectives for 15 Chloro 4 Pentadecyne Investigations
Retrosynthetic Approaches to the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comjournalspress.comscitepress.org This process involves breaking bonds and converting functional groups to map out a viable forward synthetic route. e3s-conferences.org For this compound, two primary disconnections guide the synthetic strategy: the C-Cl bond at the ω-position and the internal C≡C triple bond.
Functional Group Interconversion (FGI): The most logical initial disconnection is the C-Cl bond. This suggests that the chloro-group can be installed late in the synthesis from a more versatile precursor, such as a terminal alcohol (15-hydroxy-4-pentadecyne). This precursor is less reactive and less likely to interfere with earlier steps in the synthesis. The conversion of an alcohol to a chloride is a standard transformation.
C-C Bond Disconnection: The next key disconnection targets the internal alkyne at the C4-C5 position. This C(sp)-C(sp) bond can be disconnected in two ways, suggesting an acetylenic coupling reaction as the key bond-forming step. longdom.org
Path A: Disconnection between C4 and C5 leads to a four-carbon synthon (1-butyne or its acetylide) and an eleven-carbon synthon bearing the terminal functional group (e.g., 1-halo-11-hydroxyundecane). This is often the more strategically sound approach as it builds the carbon skeleton from smaller, more manageable fragments.
Path B: The alternative disconnection between C3 and C4 would lead to a propyl synthon and a twelve-carbon chlorinated alkyne. Synthesizing the latter would be more complex.
Based on this analysis, a convergent synthesis emerges. The primary strategy involves the coupling of a C4 alkyne fragment with a C11 chain that already contains a protected hydroxyl group at the terminal position. This is followed by deprotection and conversion of the hydroxyl group to the final chloro-functionality.
Introduction of the Chloro-Functionality in ω-Positioned Long-Chain Alkynes
The final key transformation is the introduction of the chlorine atom at the terminal (ω) position of the pentadecyne chain. This must be done with high regioselectivity, targeting the C-15 position without affecting the alkyne at C-4.
Direct chlorination of the saturated alkyl chain is generally not selective. However, modern synthetic methods offer strategies for remote functionalization. researchgate.net These methods often use a directing group to deliver a reactive species to a specific, remote C-H bond. While highly advanced, applying such a technique to a long alkyl chain could provide a direct, albeit challenging, route to the target molecule.
A more plausible, though still complex, alternative involves the hydrochlorination of a precursor containing a terminal double bond. The hydrochlorination of unactivated terminal alkynes and alkenes can be achieved with high regioselectivity using specialized catalysts, such as gold(I) complexes. nih.govacs.orgacs.org For example, if one were to synthesize a precursor like 4-pentadec-14-en-1-yne, a regioselective hydrochlorination could potentially install the chlorine at the desired C-15 position, following Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com However, chemoselectivity between the alkyne and alkene would be a significant challenge.
The most reliable and widely used method for introducing a terminal halogen is through nucleophilic substitution (SN2 reaction). jove.com This approach involves starting with a precursor where the terminal carbon bears a good leaving group. Typically, a long-chain alcohol, such as 15-hydroxy-4-pentadecyne, is used as the precursor.
The alcohol's hydroxyl group is a poor leaving group and must first be converted into a better one. Common methods include conversion to a tosylate (by reaction with tosyl chloride) or a mesylate (with mesyl chloride). The resulting tosylate or mesylate is an excellent substrate for an SN2 reaction. Subsequent treatment with a chloride salt, such as lithium chloride (LiCl) or sodium chloride (NaCl) in a polar aprotic solvent like acetone (B3395972) or DMF, displaces the leaving group and forms the desired this compound.
| Step 1: Activation of -OH | Step 2: Nucleophilic Substitution | Typical Solvent | Key Features |
|---|---|---|---|
| Tosyl chloride (TsCl), Pyridine | Lithium chloride (LiCl) | Acetone or DMF | Reliable, high-yielding, proceeds via a stable tosylate intermediate. |
| Mesyl chloride (MsCl), Triethylamine | Sodium chloride (NaCl) | DMSO or Acetonitrile (B52724) | Mesylate is another excellent leaving group, often used for primary alcohols. |
| Thionyl chloride (SOCl₂) | N/A (direct conversion) | Pyridine or neat | Direct conversion, but can be less mild and may lead to rearrangements in complex substrates. |
| Appel Reaction (PPh₃, CCl₄) | N/A (direct conversion) | Acetonitrile or Dichloromethane | Mild conditions, works well for primary and secondary alcohols. |
Catalytic Advancements in this compound Synthesis
Extensive searches for catalytic methods specifically applied to the synthesis of this compound have yielded no specific results. While the fields of organic synthesis have seen remarkable progress in catalytic reactions, these advancements have not yet been documented for this particular molecule.
Transition Metal-Catalyzed C-C Bond Formations
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. mdpi.comfrontiersin.org Reactions such as Suzuki, Sonogashira, and Negishi couplings are routinely employed to construct complex molecular architectures. mdpi.combridgewater.edu In the hypothetical synthesis of this compound, one could envision a coupling reaction between a terminal alkyne and a suitable chloro-functionalized electrophile. However, no published research demonstrates the application of these or other transition metal-catalyzed methods for the synthesis of this specific compound.
Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgsigmaaldrich.comscispace.com Key principles include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, and employing safer solvents. acs.orgopcw.orgresearchgate.net For a molecule like this compound, a green synthetic approach would ideally involve a highly efficient catalytic process with minimal purification steps. While general strategies for scalable and greener syntheses of various compounds have been reported, their specific application to this compound has not been described in the literature. nih.govbeilstein-journals.org
Reactivity of the Alkyne Group in this compound
The internal alkyne moiety in this compound is characterized by its carbon-carbon triple bond, which is a region of high electron density. This feature makes it susceptible to attack by electrophiles and enables its participation in various cycloaddition and cross-coupling reactions. While less reactive than terminal alkynes in some cases, internal alkynes undergo a rich array of transformations. msu.edu
Electrophilic Additions (e.g., Hydroboration, Halogenation, Hydration)
Electrophilic addition reactions to alkynes are generally more sluggish than those to alkenes. msu.edu This is attributed to the formation of a less stable vinyl cation intermediate compared to an alkyl cation. Nevertheless, these reactions proceed and are fundamental to the functionalization of alkynes.
Hydroboration-Oxidation: The hydroboration of internal alkynes can be a useful synthetic procedure. For an unsymmetrical internal alkyne like this compound, hydroboration with reagents like borane (B79455) (BH₃) would likely lead to a mixture of two ketone products upon subsequent oxidation, as the boron can add to either of the sp-hybridized carbons. libretexts.orgucalgary.ca To achieve regioselectivity, bulky boranes such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed, which preferentially add to the less sterically hindered carbon of the triple bond. libretexts.orgjove.com In the case of this compound, the steric environments around the two carbons of the alkyne are different, which would influence the regioselectivity of the hydroboration step. Subsequent oxidation with hydrogen peroxide in a basic solution would yield the corresponding enol, which would then tautomerize to the more stable ketone. jove.com
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond of an alkyne typically occurs with anti-stereoselectivity. msu.edu The reaction of this compound with one equivalent of a halogen would produce a dihaloalkene. The addition of a second equivalent of the halogen would result in a tetrahaloalkane. The initial products of these additions are themselves substituted alkenes, which can undergo further addition. msu.edu
Hydration: The hydration of internal alkynes, typically catalyzed by mercuric ions, results in the formation of ketones. msu.edu For an unsymmetrical internal alkyne, a mixture of two isomeric ketones is often produced, as the initial enol can form from the addition of the hydroxyl group to either of the alkyne carbons. libretexts.org
Table 1: Summary of Electrophilic Addition Reactions of the Alkyne Group
| Reaction | Reagents | Intermediate | Product | Regioselectivity |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. Borane (or bulky borane) 2. H₂O₂, NaOH | Alkenylborane, Enol | Ketone(s) | Influenced by sterics; bulky boranes improve selectivity. libretexts.orgjove.com |
| Halogenation | X₂ (X = Cl, Br) | Dihaloalkene | Tetrahaloalkane (with excess X₂) | Typically anti-addition. msu.edu |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone(s) | Often yields a mixture of regioisomers for unsymmetrical alkynes. libretexts.org |
Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkyne in this compound can act as a dienophile or a dipolarophile in these transformations.
Click Chemistry (Azide-Alkyne Cycloaddition): The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org While the copper(I)-catalyzed version (CuAAC) is most famous for its high regioselectivity with terminal alkynes, reactions with internal alkynes are also possible, though often more challenging. organic-chemistry.orgrsc.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative as it can effectively catalyze the reaction of both terminal and internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Nickel-catalyzed cycloadditions also show promise for reactions involving internal alkynes, offering control over regio- and chemoselectivity. rsc.org
Diels-Alder Reaction: In the Diels-Alder reaction, an alkyne can serve as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. wikipedia.org This [4+2] cycloaddition is a reliable method for forming six-membered rings. The reactivity of the alkyne can be influenced by the substituents attached to it. While unactivated internal alkynes can sometimes lead to product mixtures, the use of catalysts, such as cobalt complexes, can control the regiochemistry of the cycloaddition. acs.orgnih.govorganic-chemistry.org The hexadehydro-Diels-Alder reaction is a variant where diynes react with alkynes. wikipedia.org
Table 2: Cycloaddition Reactions of the Alkyne Group
| Reaction | Reactant Partner | Catalyst | Product | Key Features |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Organic Azide | Ruthenium or Nickel complexes | Substituted 1,2,3-Triazole | RuAAC and Ni-catalyzed reactions are effective for internal alkynes. organic-chemistry.orgnih.govrsc.org |
| Diels-Alder | Conjugated Diene | Thermal or Cobalt-catalyzed | Substituted Cyclohexadiene | A [4+2] cycloaddition forming a six-membered ring. wikipedia.orgacs.org |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)
Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon bonds.
Sonogashira Coupling: The Sonogashira reaction traditionally couples a terminal alkyne with an aryl or vinyl halide. nih.gov However, it is also a widely used method for the synthesis of internal alkynes. researchgate.netthieme-connect.comacs.org While this compound is an internal alkyne, this type of reaction is more relevant to its synthesis rather than its subsequent reactivity at the alkyne moiety.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. However, variations involving internal alkynes exist, leading to the formation of substituted alkenes or annulated products through processes like arylpalladation followed by olefination. thieme-connect.commdpi.comresearchgate.netresearchgate.net These reactions can be complex, sometimes involving dehydrogenative annulations. mdpi.com
Suzuki Coupling: The Suzuki reaction is a versatile cross-coupling method that typically pairs an organoboron compound with a halide. While less common for internal alkynes themselves to act as a primary coupling partner, they can be involved in sequential reactions. For instance, hydroboration of an internal alkyne can generate a vinylborane, which can then undergo a Suzuki-Miyaura cross-coupling with a halide, effectively creating a trisubstituted alkene with high stereoselectivity. rsc.orgthieme-connect.com There is generally a lack of direct coupling of internal alkynyl halides with boronic acids in the literature. reddit.com Copper-catalyzed Suzuki-type couplings of alkynyl bromides with organoboronic acids have been developed. researchgate.net
Table 3: Metal-Catalyzed Cross-Coupling Reactions Involving the Alkyne Functionality
| Reaction | Coupling Partner | Catalyst System | Typical Product | Remarks |
|---|---|---|---|---|
| Heck Reaction | Aryl/Vinyl Halide | Palladium | Substituted Alkene/Annulated Product | Can proceed via arylpalladation of the alkyne. researchgate.net |
| Suzuki Coupling (Sequential) | Organoboron (via hydroboration) | Palladium | Trisubstituted Alkene | A two-step, one-pot synthesis is possible. rsc.org |
Reactivity of the Terminal Alkyl Chloride Moiety
The terminal alkyl chloride in this compound is a primary alkyl halide. This structural feature largely dictates its reactivity, favoring bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways over their unimolecular counterparts (SN1 and E1). libretexts.org
Elimination Reactions (E1, E2 Pathways)
Elimination reactions of alkyl halides lead to the formation of alkenes and often compete with substitution reactions. byjus.com The operative mechanism, E1 or E2, depends on the substrate, base strength, and reaction conditions. libretexts.org
E2 Pathway: The E2 mechanism is a concerted, one-step process that requires a strong base. libretexts.orgyoutube.com The base removes a proton from the carbon adjacent (beta-position) to the carbon bearing the leaving group, while simultaneously the carbon-halogen bond breaks and a double bond forms. libretexts.org For this compound, a strong, bulky base like potassium tert-butoxide would favor the E2 pathway. msu.edu The reaction exhibits anti-periplanar stereochemistry between the departing proton and the leaving group. masterorganicchemistry.com
E1 Pathway: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. youtube.com It is favored by weak bases and polar protic solvents that can stabilize the carbocation. libretexts.org Since primary carbocations are unstable, the E1 pathway is highly unlikely for this compound. libretexts.orgmasterorganicchemistry.com E1 reactions are generally not synthetically useful for primary and secondary alkyl halides due to competition with SN1 reactions and potential rearrangements. masterorganicchemistry.commasterorganicchemistry.com
Table 5: Elimination Reactions at the Terminal Alkyl Chloride
| Mechanism | Substrate Preference | Base | Solvent | Key Feature |
|---|---|---|---|---|
| E2 | Tertiary > Secondary > Primary | Strong, often bulky | Favored by less polar solvents | Concerted, anti-periplanar geometry. libretexts.orgmasterorganicchemistry.com |
| E1 | Tertiary > Secondary >> Primary | Weak | Polar protic | Stepwise, via carbocation intermediate. youtube.com |
Formation of Organometallic Reagents from the Carbon-Chlorine Bond
The carbon-chlorine bond in this compound can be converted into a more reactive carbon-metal bond, thereby transforming the electrophilic carbon into a nucleophilic one. This transformation is pivotal for subsequent carbon-carbon bond-forming reactions. The most common organometallic reagents prepared from alkyl halides are Grignard and organolithium reagents.
The formation of a Grignard reagent from a long-chain alkyl chloride like this compound involves the reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.combyjus.comlibretexts.org The ether solvent is crucial as it solvates and stabilizes the resulting organomagnesium species. leah4sci.comlibretexts.org The general reactivity for halide precursors follows the trend I > Br > Cl, meaning that chloroalkanes are the least reactive. msu.edu Therefore, the activation of the magnesium surface, often with a small amount of iodine, and elevated temperatures may be necessary to initiate the reaction with the relatively unreactive C-Cl bond. msu.edu
The successful formation of the Grignard reagent is contingent on the absence of acidic protons in the molecule, which would quench the highly basic organometallic species. In this compound, the internal alkyne does not possess an acidic proton, unlike terminal alkynes, making it compatible with Grignard reagent formation. msu.edu However, the presence of the alkyne functionality within the same molecule could potentially lead to intramolecular side reactions once the Grignard reagent is formed, although the large separation between the Grignard carbon and the alkyne in this specific molecule makes such reactions less probable under standard formation conditions.
The following table outlines the general conditions for the formation of Grignard reagents from long-chain alkyl chlorides.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Metal | Magnesium (turnings or powder) | Forms the organomagnesium halide (Grignard reagent). | byjus.com |
| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent through coordination. Must be dry to prevent quenching. | leah4sci.comlibretexts.org |
| Initiator | Iodine (a small crystal) or 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction with the less reactive alkyl chloride. | msu.edu |
| Temperature | Reflux temperature of the ether solvent | Provides the necessary activation energy for the reaction. | leah4sci.com |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture. | byjus.com |
Similarly, organolithium reagents can be prepared from long-chain alkyl chlorides by reaction with lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.
Interplay Between Alkyne and Alkyl Chloride Functionalities
The presence of both an alkyne and an alkyl chloride in this compound opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures. These reactions are of significant interest for the synthesis of macrocycles, which are important motifs in many biologically active compounds. nih.gov
Intramolecular cyclization of this compound can be envisioned through several pathways. One such pathway involves the formation of a Grignard reagent at the chlorinated terminus, followed by an intramolecular nucleophilic attack on the alkyne. However, the direct attack of a Grignard reagent on an unactivated internal alkyne is generally difficult. A more plausible approach involves the conversion of the alkyne into a more electrophilic species or the use of a transition metal catalyst to facilitate the cyclization.
For instance, transition metal-catalyzed cyclizations of haloalkynes are a powerful tool for the synthesis of cyclic compounds. beilstein-journals.org These reactions can proceed through various mechanisms, often involving the formation of a metallacyclic intermediate. In the case of this compound, a catalyst could potentially coordinate to the alkyne, making it more susceptible to intramolecular attack by the chloro-terminated alkyl chain, or an oxidative addition of the catalyst into the C-Cl bond could be followed by migratory insertion of the alkyne.
Ring-closing metathesis (RCM) is another powerful strategy for the synthesis of cyclic compounds, including macrocycles. researchgate.netuwindsor.ca While classical RCM involves the reaction between two alkene moieties, variations such as ring-closing enyne metathesis (RCEYM) and diyne metathesis are also well-established. beilstein-journals.orgresearchgate.net To apply RCM to this compound, it would first need to be converted into a diene or an enyne. For example, the alkyne could be partially reduced to an alkene, and the chloro-terminus could be converted to a vinyl group via a sequence of reactions, thus generating a long-chain diene suitable for RCM to form a macrocyclic alkene.
The following table summarizes hypothetical strategies for the intramolecular cyclization of this compound.
| Strategy | Key Transformation | Potential Product | Reference Principle |
|---|---|---|---|
| Intramolecular Barbier-type Reaction | In-situ formation of an organometallic species (e.g., with SmI2) followed by intramolecular attack on the alkyne. | Macrocyclic compound containing an exocyclic alkene or a ketone after workup. | researchgate.net |
| Palladium-Catalyzed Tandem Cyclization | Oxidative addition of Pd(0) to the C-Cl bond, followed by intramolecular migratory insertion of the alkyne. | Macrocyclic compound containing a vinyl-palladium species, which can undergo further reactions. | nih.govmdpi.com |
| Ring-Closing Alkyne Metathesis (RCAM) | Requires prior conversion of the chloro-terminus to another alkyne functionality to create a diyne. | Macrocyclic diyne. | researchgate.net |
| Ring-Closing Enyne Metathesis (RCEYM) | Requires conversion of either the chloro-terminus to an alkene or the alkyne to an alkene, and the other terminus to the complementary unsaturated group. | Macrocyclic 1,3-diene. | uwindsor.cabeilstein-journals.org |
Tandem and cascade reactions offer an efficient way to build molecular complexity from simple starting materials in a single operation. rsc.orgacs.orgnih.gov The dual functionality of this compound makes it an ideal substrate for such processes. A reaction initiated at one functional group can trigger a subsequent transformation at the other, leading to the formation of complex polycyclic or macrocyclic systems.
For example, a copper-catalyzed tandem reaction could involve the formation of a radical at the carbon bearing the chlorine atom, which then undergoes an intramolecular addition to the alkyne. beilstein-journals.org The resulting vinyl radical could then be trapped by another reagent present in the reaction mixture.
Another possibility is a gold-catalyzed cascade reaction. Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. acs.orgnih.gov In a suitably designed system, an external nucleophile could add to the gold-activated alkyne of this compound, and the resulting intermediate could then undergo an intramolecular cyclization involving the chloro-terminated chain.
The synthesis of macrocycles can be particularly challenging due to unfavorable entropic factors. However, cascade reactions that proceed through a series of kinetically favored smaller ring formations, followed by ring expansions, can be an effective strategy for the synthesis of medium-sized rings and macrocycles without the need for high dilution conditions. nih.gov While not directly demonstrated for this compound, this principle could be applied by designing a suitable reaction sequence.
Advanced Mechanistic Investigations of this compound Transformations
To fully understand and optimize the reactions of this compound, detailed mechanistic investigations are essential. These studies provide insights into reaction pathways, transition states, and the factors that control selectivity.
Kinetic studies can reveal the rate-determining step of a reaction and provide information about the composition of the transition state. For the intramolecular cyclization of a long-chain haloalkyne, the rate of cyclization is expected to be highly dependent on the chain length and the flexibility of the linker between the two reacting functional groups. For the formation of large rings, the reaction is often performed under high dilution to favor intramolecular over intermolecular reactions.
Thermodynamic studies can determine the relative stability of reactants, intermediates, and products, providing information on the feasibility of a reaction and the position of equilibria. In the context of macrocyclization, there is an entropic penalty for bringing the two ends of a long chain together. nih.gov However, the formation of a stable macrocyclic product can provide the necessary thermodynamic driving force.
The following table presents a hypothetical comparison of kinetic and thermodynamic parameters for the cyclization of haloalkynes with different chain lengths.
| Chain Length (Number of atoms in the forming ring) | Relative Rate of Cyclization (krel) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Gibbs Free Energy of Activation (ΔG‡) | Thermodynamic Product Stability |
|---|---|---|---|---|---|
| 5-6 | High | Low | Slightly Negative | Low | High (low ring strain) |
| 8-11 (Medium rings) | Low | High | Highly Negative | High | Low (high transannular strain) |
| 15 (Macrocycle) | Moderate | Moderate | Negative | Moderate | Moderate (less strain than medium rings) |
This table is illustrative and based on general principles of ring formation kinetics and thermodynamics. acs.org
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction. researchgate.netnih.gov For example, in a proposed intramolecular cyclization of this compound, one could synthesize the starting material with a 13C label at a specific position in the alkyl chain. The position of the label in the final macrocyclic product, as determined by NMR spectroscopy or mass spectrometry, would provide definitive evidence for the connectivity of the atoms and validate the proposed cyclization pathway. acs.org
For instance, if a reaction is believed to proceed through a symmetrical intermediate, isotopic labeling can be used to confirm this. If the label becomes scrambled between two or more positions in the product, it suggests the intermediacy of a species with higher symmetry than the starting material.
The Hammett equation is a classic tool in physical organic chemistry used to study the electronic effects of substituents on reaction rates and equilibria. wikipedia.orgkoreascience.kr It correlates the logarithm of the reaction rate constant (or equilibrium constant) with a substituent constant (σ) and a reaction constant (ρ). While the Hammett equation is traditionally applied to reactions of aromatic compounds, modified forms and analogous linear free-energy relationships can be used to study reactions of aliphatic compounds, particularly if a substituent's electronic effect can be transmitted through the molecular framework. scispace.comacs.org
For this compound, a Hammett-type analysis would be challenging to apply directly due to the long, flexible aliphatic chain. However, if one were to study a series of analogous compounds with substituents on a phenyl group attached to the alkyne, for example, a Hammett plot could provide valuable information about the development of charge in the transition state of a reaction involving the alkyne. A positive ρ value would indicate the buildup of negative charge (or loss of positive charge) at the reaction center in the transition state, while a negative ρ value would indicate the buildup of positive charge (or loss of negative charge). wikipedia.org
Advanced Applications of 15 Chloro 4 Pentadecyne As a Chemical Building Block
Integration into Functional Material Precursors
Hypothetical Role as a Monomer in Advanced Polymer Architectures
In principle, 15-Chloro-4-pentadecyne could serve as a monomer in the formation of advanced polymers. sigmaaldrich.com The terminal chlorine atom could be a site for polymerization, potentially through mechanisms like polycondensation or as a point of initiation for controlled radical polymerizations. The pendant alkyne group along the polymer backbone would then be available for post-polymerization modification, allowing for the introduction of various functionalities to create block copolymers or functionalized polymers with tailored properties. symeres.com
Conceptual Precursor in Supramolecular Assembly Components
The linear structure and defined functional groups of this compound make it a candidate for designing components of supramolecular assemblies. The long alkyl chain could drive self-assembly through van der Waals forces, while the polar chloro and alkyne groups could direct the organization through more specific non-covalent interactions, such as halogen bonding or coordination with metal ions.
Theoretical Utility in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often relies on strategic bond formations utilizing versatile building blocks. eurekalert.orgnih.gov
Postulated Intermediate in Synthetic Routes to Specialized Reagents
This compound could theoretically act as an intermediate in the multi-step synthesis of specialized reagents. The alkyne could be transformed into various other functional groups, and the chloro group could be displaced to introduce other moieties, leading to the creation of novel reagents for organic synthesis.
A Potential Building Block for Advanced Fine Chemicals
As a chemical building block, this compound could contribute to the synthesis of advanced fine chemicals. frontierspecialtychemicals.comaurorafinechemicals.comlifechemicals.com Its long carbon chain is a feature found in various specialty chemicals, such as surfactants, lubricants, and certain liquid crystals. The reactivity of the chloro and alkyne groups would allow for its incorporation into larger, high-value molecules.
Speculative Use in Bioconjugation Chemistry
Bioconjugation chemistry involves the linking of molecules to biomolecules. The alkyne group in this compound is particularly relevant in this context.
The internal alkyne could potentially participate in "click" chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This would allow for the covalent attachment of this long-chain lipid-like molecule to biomolecules that have been modified to contain an azide (B81097) group. Such bioconjugates could have applications in the study of biological membranes or as probes for cellular imaging, although this remains a speculative application without direct therapeutic use.
Theoretical and Computational Investigations of 15 Chloro 4 Pentadecyne
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular geometry, and bond characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nccr-must.ch It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. chemrxiv.orgchemrxiv.org For 15-Chloro-4-pentadecyne, a DFT analysis would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G**) to calculate various molecular and electronic properties. researchgate.net
Key ground-state properties that would be investigated include:
Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Energies: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, this would highlight the reactive nature of the alkyne's triple bond and the electronegative influence of the chlorine atom.
Illustrative Data Table 1: Calculated Ground State Properties for this compound using DFT
| Property | Hypothetical Value | Unit | Significance |
| Total Energy | -850.123 | Hartrees | Overall stability of the molecule. |
| HOMO Energy | -6.54 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.21 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.33 | eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1.98 | Debye | Measures the polarity of the molecule, influencing intermolecular interactions. |
Ab Initio Methods for Electronic Configuration and Reactivity Prediction
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. ucr.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous way to study electronic configuration and predict reactivity. ucr.edu
For this compound, ab initio calculations could be used to:
Verify Electronic Configuration: Accurately determine the arrangement of electrons in molecular orbitals, providing a more detailed picture than simpler models.
Calculate Ionization Potential and Electron Affinity: Predict the energy required to remove an electron and the energy released when an electron is added, respectively. These values are crucial for understanding potential reaction pathways, particularly in redox processes.
Map the Potential Energy Surface: Explore the energy landscape of the molecule to identify stable isomers and the energy barriers between them, offering predictions about conformational preferences and reactivity.
Computational Exploration of Reaction Pathways and Transition States
Understanding how a molecule reacts requires exploring its potential energy surface to identify the lowest energy paths from reactants to products. Computational methods are invaluable for mapping these pathways and characterizing the high-energy transition states that control reaction rates. ethz.charxiv.org
Molecular Dynamics Simulations of Reactivity and Conformational Space
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations can explore the conformational space of a flexible molecule like this compound and simulate its behavior in different environments (e.g., in a solvent or near a surface). mdpi.comphyschemres.org
Applications of MD simulations would include:
Conformational Analysis: The long pentadecyne chain is highly flexible. MD simulations can identify the most populated conformations (shapes) the molecule adopts at a given temperature, which influences its reactivity and physical properties.
Solvent Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) reveals how solvent molecules arrange around the chloroalkyne and affect its structure and reactivity.
Reactive MD: Using reactive force fields (like ReaxFF), simulations can model the actual breaking and forming of chemical bonds, providing a dynamic view of reaction pathways, such as cycloadditions at the alkyne group. nih.govphyschemres.org
Prediction of Catalytic Effects and Reaction Selectivity
Computational chemistry is widely used to predict how catalysts can influence a reaction. mdpi.com For reactions involving the alkyne or chloroalkane functionalities of this compound, such as transition-metal-catalyzed cross-coupling or cycloaddition, computational models can predict catalytic effects. acs.orgrsc.org
This is achieved by:
Modeling Catalyst-Substrate Interactions: DFT calculations can model the binding of the molecule to a catalyst's active site, determining the binding energy and geometry of the complex.
Calculating Transition State Energies: By locating the transition state for both the catalyzed and uncatalyzed reactions, the reduction in the activation energy barrier by the catalyst can be quantified. This helps explain the catalyst's efficiency.
Predicting Selectivity: When a reaction can lead to multiple products (regio- or stereoisomers), computational methods can calculate the energy barriers for each competing pathway. The pathway with the lowest energy barrier is predicted to be the major product, thus explaining the reaction's selectivity. nih.gov
In Silico Design of this compound Derivatives with Enhanced Reactivity
In silico (computer-based) design allows chemists to propose and evaluate new molecules before undertaking costly and time-consuming laboratory synthesis. nih.gov By modifying the structure of this compound computationally, derivatives with tailored properties can be designed. researchgate.net
The design process involves:
Identifying Reactive Sites: Computational analysis (e.g., using Fukui functions or MEP maps) confirms the primary reactive sites—the nucleophilic alkyne triple bond and the electrophilic carbon attached to the chlorine atom. vub.be
Systematic Modification: New functional groups can be added or substituted in silico. For example, adding electron-withdrawing groups near the alkyne could increase its reactivity in certain cycloaddition reactions. acs.org
Virtual Screening: The modified derivatives are then subjected to the same theoretical calculations (DFT, MD) to predict their reactivity, stability, and electronic properties. This allows for a rapid screening of many potential candidates to identify those with the desired enhancements. researchgate.net
Illustrative Data Table 2: Predicted Reactivity Enhancement in a Designed Derivative
| Compound | Modification | Calculated HOMO-LUMO Gap (eV) | Predicted Effect on Reactivity |
| This compound | (Parent Molecule) | 6.33 | Baseline reactivity. |
| Derivative A | Addition of a nitro group at C-3 | 5.85 | Increased electrophilicity of the alkyne, potentially faster cycloaddition. |
| Derivative B | Replacement of Chlorine with Iodine | 6.20 | Weaker C-Halogen bond, likely more reactive in nucleophilic substitution. |
| Derivative C | Addition of a hydroxyl group at C-6 | 6.30 | Introduction of a hydrogen-bonding site, altering solubility and intermolecular interactions. |
Analytical Methodologies for Tracing 15 Chloro 4 Pentadecyne in Complex Systems
Advanced Chromatographic-Mass Spectrometric Techniques for Detection in Natural Extracts (e.g., GC-MS, LC-MS)
The analysis of 15-Chloro-4-pentadecyne in complex natural extracts, such as those from plants or marine organisms, relies heavily on the combination of chromatographic separation with mass spectrometric detection. e3s-conferences.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose. ijpsjournal.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS):
Given its volatility, this compound is well-suited for GC-MS analysis. nih.gov The separation is typically achieved on a non-polar or semi-polar capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. epa.gov For halogenated compounds, an electron capture detector (ECD) can be highly sensitive, but MS provides definitive identification. chromatographyonline.comnih.gov
In mass spectrometry, the molecule will fragment in a predictable manner upon ionization. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the molecular ion peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. libretexts.orgyoutube.comyoutube.com The fragmentation pattern for this compound would likely involve cleavage at the C-Cl bond and fragmentation around the alkyne group. The National Institute of Standards and Technology (NIST) library contains reference mass spectral data for this compound, which can be used for confirmation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile derivatives or when analyzing extracts that are not amenable to GC, LC-MS is the preferred method. mdpi.com Reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach for separating non-polar compounds like long-chain chloroalkynes. oup.com The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. oup.com
Detection by mass spectrometry, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), provides high sensitivity and structural information. researchgate.net Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for structural elucidation of unknown related compounds in the extract. researchgate.net
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Key Advantages for this compound |
| GC-MS | Fused-silica capillary column (e.g., DB-5ms, HP-1ms) | Helium, Hydrogen | Mass Spectrometer (e.g., Quadrupole, TOF) | High resolution for volatile compounds; characteristic isotopic pattern for chlorine confirmation. chromatographyonline.comepa.gov |
| LC-MS | C18 or other reversed-phase column | Acetonitrile/Water or Methanol/Water gradient | Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF) | Suitable for complex matrices and less volatile compounds; high sensitivity and selectivity with MS/MS. oup.comresearchgate.net |
Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., advanced NMR for reaction progress, operando IR)
Monitoring the synthesis of this compound in real-time is crucial for optimizing reaction conditions and ensuring safety, particularly for potentially exothermic processes like Grignard reactions. mt.comhzdr.de In situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for this purpose. acs.org
Advanced NMR for Reaction Progress:
NMR spectroscopy can track the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. For a hypothetical synthesis of this compound, key transformations could be followed. For instance, in a coupling reaction, the disappearance of the terminal alkyne proton signal (if applicable) and the appearance of new signals corresponding to the alkyl chain of the product would indicate reaction progress. Similarly, changes in the chemical shifts of carbons adjacent to the newly formed bonds in ¹³C NMR would provide confirmation of the desired transformation.
Operando IR Spectroscopy:
Operando IR spectroscopy allows for the real-time monitoring of functional groups within a reaction vessel under actual process conditions. acs.orgornl.gov For the synthesis of this compound, the C≡C stretch of the alkyne group (typically around 2100-2260 cm⁻¹) and the C-Cl stretch (around 600-800 cm⁻¹) would be key vibrational bands to monitor. acs.orgspectroscopyonline.com The formation of the alkyne bond or the introduction of the chloro group could be tracked by the appearance and increase in intensity of these specific bands. acs.org This technique is particularly powerful for understanding reaction kinetics and identifying transient intermediates. mt.comrsc.orgresearchgate.net
| Technique | Monitored Signal/Band | Information Gained |
| ¹H NMR | Disappearance of reactant peaks (e.g., terminal alkyne proton); Appearance of product-specific alkyl chain signals. | Reaction completion, formation of intermediates. |
| ¹³C NMR | Chemical shifts of carbons at the reaction center (alkyne carbons, carbon bearing chlorine). | Confirmation of bond formation and product structure. |
| Operando IR | C≡C stretch (2100-2260 cm⁻¹); C-Cl stretch (600-800 cm⁻¹). | Real-time reaction kinetics, detection of intermediates, endpoint determination. acs.orgspectroscopyonline.com |
Quantitative Analysis in Environmental or Biological Matrices (excluding human/clinical)
The quantification of this compound in environmental matrices (e.g., water, soil, sediment) or non-human biological tissues (e.g., aquatic organisms) requires robust and validated analytical methods to determine its concentration accurately. researchgate.netnih.gov These methods generally involve extensive sample preparation followed by sensitive instrumental analysis.
Sample Preparation:
The first step is the efficient extraction of the analyte from the matrix. For solid samples like soil or biological tissues, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) with an organic solvent (e.g., dichloromethane, hexane) are common. usgs.gov For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate the compound. nih.gov Following extraction, a cleanup step is often necessary to remove interfering co-extracted substances. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography with materials like silica (B1680970) gel or Florisil. epa.govusgs.gov
Quantitative Instrumental Analysis:
GC-MS is a frequently used technique for the quantification of organochlorine compounds. nih.govnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument only detects specific ions characteristic of this compound, significantly enhancing sensitivity and reducing matrix interference. Quantification is performed using an external or internal standard calibration curve. Isotope-labeled internal standards are ideal for correcting for matrix effects and variations in sample preparation recovery.
The performance of the quantitative method is assessed through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov
| Matrix | Extraction Method | Cleanup Technique | Analytical Method | Typical LOQ Range (for similar compounds) |
| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Not always required | GC-MS (SIM), LC-MS/MS | 0.01–0.1 µg/L nih.govresearchgate.net |
| Soil/Sediment | Soxhlet, Pressurized Liquid Extraction (PLE) | Gel Permeation Chromatography (GPC), Silica/Florisil columns | GC-MS (SIM) | 1–10 µg/kg usgs.gov |
| Biological Tissue | Soxhlet, PLE | GPC, Florisil | GC-MS (SIM) | 0.1-5 µg/kg |
Method Development for Trace Analysis and Impurity Profiling
Developing methods for trace analysis and impurity profiling of this compound is essential for quality control of the pure substance and for detecting it at very low concentrations in complex samples. rroij.com This involves optimizing existing techniques and employing hyphenated systems for comprehensive characterization. ajrconline.orgresearchgate.netresearchgate.net
Trace Analysis:
For trace analysis, the goal is to achieve the lowest possible detection limits. This often involves using large sample volumes and highly efficient extraction and concentration techniques. Advanced instrumentation, such as high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity to distinguish the analyte from background noise. researchgate.net Method development focuses on minimizing contamination, optimizing instrument parameters, and validating the method at the expected low concentration levels.
Impurity Profiling:
Impurity profiling aims to detect, identify, and quantify impurities in a sample of this compound. ajrconline.org These impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation. rroij.com A combination of analytical techniques is often required for a complete profile.
High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector can separate and quantify impurities, while coupling the LC to a mass spectrometer (LC-MS) allows for their identification based on mass-to-charge ratio and fragmentation patterns. researchgate.net Orthogonal techniques, such as hydrophilic-interaction liquid chromatography (HILIC) alongside reversed-phase HPLC, can provide a more comprehensive separation of impurities with different polarities. nih.gov The structural elucidation of unknown impurities may require their isolation followed by analysis using NMR spectroscopy. researchgate.net
| Analytical Goal | Recommended Technique(s) | Key Development Considerations |
| Trace Analysis | GC-MS/MS, LC-HRMS | Sample pre-concentration, reduction of analytical blanks, use of isotope-labeled internal standards, instrument optimization for maximum sensitivity. |
| Impurity Profiling | HPLC-PDA, LC-MS, GC-MS, LC-NMR (for isolated impurities) | Use of orthogonal separation techniques, forced degradation studies to identify potential degradants, structural elucidation of unknown peaks. ajrconline.orgnih.gov |
Future Directions and Emerging Research Opportunities for 15 Chloro 4 Pentadecyne Research
Exploration of Unconventional Synthetic Pathways
The development of novel and efficient synthetic routes to 15-Chloro-4-pentadecyne and its analogs is a primary area for future research. While traditional methods for the synthesis of haloalkynes exist, unconventional pathways that offer improved sustainability, atom economy, and access to structural diversity are highly sought after.
One promising approach involves the chemoenzymatic synthesis of haloalkynes. For instance, the use of vanadium-dependent haloperoxidases for the in situ generation of reactive halogenating species could provide a milder and more environmentally friendly alternative to traditional methods that often rely on harsh reagents. This enzymatic approach could lead to higher selectivity and reduce the generation of hazardous waste.
Another area of interest is the development of catalytic methods for the direct introduction of the chloroalkyl chain to an alkyne precursor. This could involve innovative C-C bond-forming reactions that are more efficient than multi-step classical approaches. Research into novel catalyst systems that can tolerate both the alkyne and chloro functionalities is crucial for the advancement of such strategies.
Furthermore, exploring biosynthetic pathways for long-chain functionalized alkynes could open up new avenues for the sustainable production of this compound and related compounds. Understanding and harnessing the enzymatic machinery responsible for alkyne formation in nature could lead to bio-based manufacturing processes.
A summary of potential unconventional synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Chemoenzymatic Halogenation | Milder reaction conditions, improved selectivity, reduced waste. | Identification and engineering of suitable haloperoxidases. |
| Direct Catalytic Chloroalkylation | Increased atom economy, fewer synthetic steps. | Development of novel catalysts for C-C bond formation. |
| Biosynthetic Production | Sustainable and renewable sourcing. | Elucidation and engineering of alkyne biosynthetic pathways. |
Development of Highly Selective Catalytic Transformations
The presence of two distinct reactive sites in this compound—the internal alkyne and the terminal alkyl chloride—presents both a challenge and an opportunity for synthetic chemists. A key future direction is the development of highly selective catalytic systems that can chemoselectively transform one functional group while leaving the other intact.
Catalytic Transformations of the Alkyne Moiety:
The internal alkyne can participate in a wide range of catalytic transformations, including:
Hydrogenation: Selective partial hydrogenation to either the corresponding (Z)- or (E)-alkene would provide access to a new set of bifunctional building blocks. The development of catalysts that can achieve high stereoselectivity in the presence of the chloroalkyl chain is a significant goal.
Hydration and Hydrofunctionalization: Metal-catalyzed hydration of the internal alkyne could lead to the regioselective formation of ketones. Similarly, hydrofunctionalization reactions, such as hydroamination or hydroalkoxylation, would introduce new functionalities. Gold and platinum catalysts are often employed for such transformations.
Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of complex cyclic structures. Developing catalysts that can control the regioselectivity and stereoselectivity of these reactions is an active area of research.
Cross-Coupling Reactions: While terminal alkynes are more commonly used in cross-coupling reactions, the development of catalysts that can activate internal alkynes for reactions like the Sonogashira or Negishi coupling would significantly expand the synthetic utility of this compound.
Catalytic Transformations of the Chloroalkane Moiety:
The terminal alkyl chloride offers a handle for various nucleophilic substitution and cross-coupling reactions:
Nucleophilic Substitution: The development of catalytic methods to facilitate the substitution of the chloride with a wide range of nucleophiles would allow for the introduction of diverse functional groups at the terminus of the long alkyl chain.
Cross-Coupling Reactions: Catalytic cross-coupling reactions, such as Kumada or Suzuki couplings, could be employed to form new carbon-carbon bonds at the terminal position, enabling the synthesis of more complex molecular architectures.
The table below summarizes potential selective catalytic transformations for this compound:
| Functional Group | Reaction Type | Potential Catalyst Systems | Potential Products |
| Internal Alkyne | Partial Hydrogenation | Lindlar's catalyst, P-2 Nickel | (Z)- or (E)-15-Chloro-4-pentadecene |
| Internal Alkyne | Hydration | Au(I), Pt(II) complexes | 15-Chloro-pentadecan-5-one |
| Internal Alkyne | Cycloaddition | Ru, Rh, Co complexes | Functionalized cyclic compounds |
| Alkyl Chloride | Nucleophilic Substitution | Phase-transfer catalysts | Ethers, amines, azides, etc. |
| Alkyl Chloride | Cross-Coupling | Pd, Ni complexes | Elongated or branched alkyl chains |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes involving this compound from traditional batch processes to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for scalability.
The selective functionalization of this compound could also greatly benefit from flow chemistry. For example, catalytic hydrogenations, which often involve gaseous reagents and exothermic reactions, can be performed more safely and with better control in a flow reactor. Similarly, the precise control over residence time and temperature offered by flow systems could be leveraged to achieve higher selectivity in the catalytic transformations of either the alkyne or the alkyl chloride moiety.
Automated synthesis platforms, which integrate robotics and software control, could be used to rapidly explore the reaction space for the synthesis and functionalization of this compound. High-throughput screening of catalysts and reaction conditions could accelerate the discovery of optimal synthetic protocols. The iterative nature of some synthetic sequences, such as chain elongations, is particularly well-suited for automation.
Potential in Advanced Material Development (e.g., stimuli-responsive polymers, functionalized surfaces)
The unique bifunctional structure of this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties.
Stimuli-Responsive Polymers: The alkyne functionality can be polymerized using various techniques, such as transition metal-catalyzed polymerization or ring-opening metathesis polymerization (after appropriate functionalization). The long pentadecyl chain would impart hydrophobicity and potentially lead to polymers with interesting self-assembly properties. The terminal chloride could be used as a handle for post-polymerization modification, allowing for the introduction of stimuli-responsive groups. For example, the chloride could be converted to a quaternary ammonium salt, rendering the polymer water-soluble and responsive to changes in pH or ionic strength.
Functionalized Surfaces: The alkyne group can be used to attach this compound to surfaces via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would result in a surface decorated with long alkyl chains terminating in a reactive chloride. This terminal chloride could then be further functionalized to create surfaces with specific properties, such as antimicrobial activity, controlled wettability, or the ability to capture specific molecules.
The development of materials derived from this compound is a nascent field with significant potential for innovation in areas such as coatings, sensors, and biomedical devices.
Unexplored Mechanistic Insights and Reactivity Paradigms
Despite the potential applications of this compound, a deep understanding of its reactivity and the mechanisms of its transformations is still lacking. Future research should focus on elucidating the intricate details of how this molecule behaves in various chemical environments.
A key area for investigation is the potential for intramolecular reactions between the alkyne and the chloroalkane moieties. Under certain conditions, it may be possible to induce cyclization reactions, leading to the formation of novel carbocyclic or heterocyclic structures. The long, flexible chain connecting the two functional groups could allow for a variety of cyclization modes, depending on the catalyst and reaction conditions employed.
Furthermore, the electronic interplay between the electron-withdrawing character of the distant chloro group and the nucleophilicity of the alkyne warrants further investigation. While the separation between the two groups is significant, subtle electronic effects could influence the reactivity of the alkyne in certain catalytic cycles.
Advanced computational studies, in conjunction with experimental work, will be crucial for mapping the potential energy surfaces of various reaction pathways and for designing catalysts that can steer the reactions towards desired outcomes. Uncovering new reactivity paradigms for bifunctional molecules like this compound will not only expand its synthetic utility but also contribute to the fundamental understanding of organic reactivity.
Q & A
Q. Methodological Answer :
- Synthesis Optimization : Begin by comparing established alkynylation and chlorination protocols (e.g., Sonogashira coupling followed by selective chlorination). Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and purity .
- Efficiency Metrics : Quantify yields under varying conditions (temperature, catalysts, solvents). Tabulate results to identify optimal parameters (Table 1).
- Validation : Replicate procedures from primary literature, ensuring reproducibility by adhering to documented stoichiometry and purification steps (e.g., column chromatography) .
Table 1 : Comparative Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (GC-MS) | Reaction Time (h) | Key Catalyst |
|---|---|---|---|---|
| Sonogashira Coupling | 78 | 95% | 12 | Pd(PPh₃)₄ |
| Alkyne Chlorination | 65 | 88% | 8 | NCS |
Basic: How should researchers interpret conflicting spectroscopic data (e.g., NMR, IR) for this compound across studies?
Q. Methodological Answer :
- Data Reconciliation : Cross-reference spectral libraries (e.g., SDBS, PubChem) and verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ on chemical shifts). Use computational tools (e.g., ChemDraw NMR prediction) to model expected signals .
- Contradiction Analysis : If discrepancies persist, assess sample purity via HPLC or elemental analysis. For example, residual solvents may obscure IR peaks at ~2100 cm⁻¹ (C≡C stretch) .
Advanced: What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
Q. Methodological Answer :
- Experimental Design : Conduct kinetic studies under controlled conditions (e.g., varying palladium catalysts, ligands). Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy .
- Theoretical Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps. Compare computational results with experimental Hammett plots .
Key Finding : Steric hindrance from the pentadecyl chain reduces electrophilicity at the chloro site, favoring β-hydride elimination in Pd-mediated couplings .
Advanced: How can computational chemistry predict the thermodynamic stability of this compound derivatives?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate conformational flexibility using AMBER or GROMACS. Analyze bond dissociation energies (BDEs) for C-Cl and C≡C bonds .
- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) for isomerization pathways. Validate predictions with differential scanning calorimetry (DSC) .
Advanced: What strategies resolve contradictions in reported solubility parameters for this compound?
Q. Methodological Answer :
- Systematic Re-evaluation : Reproduce solubility tests in standardized solvents (hexane, THF, DCM) using gravimetric analysis. Control variables like temperature (±0.1°C) and agitation speed .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated literature data. Identify outliers linked to impurities or measurement techniques (e.g., nephelometry vs. UV absorbance) .
Table 2 : Solubility Discrepancies in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Source 1 | Source 2 |
|---|---|---|---|
| Hexane | 12.3 ± 0.5 | 15.1 | 10.8 |
| THF | 45.7 ± 1.2 | 48.3 | 42.6 |
Basic: How to design a research question exploring the environmental degradation pathways of this compound?
Q. Methodological Answer :
- FINER Criteria : Ensure the question is Feasible (lab-scale bioreactors), Interesting (ecological impact of chlorinated alkynes), Novel (unstudied microbial consortia), Ethical (waste disposal compliance), and Relevant (EPA guidelines) .
- Hypothesis Testing : Expose the compound to soil microbiota under aerobic/anaerobic conditions. Quantify degradation products via LC-MS/MS and compare with control groups .
Advanced: What experimental and computational approaches validate the regioselectivity of this compound in electrophilic additions?
Q. Methodological Answer :
- Regioselectivity Mapping : Perform halogenation (e.g., Br₂ addition) and analyze product ratios via GC. Use isotopic labeling (²H/¹³C) to trace bond formation .
- Computational Validation : Apply Fukui function analysis to predict electrophilic attack sites. Correlate with experimental NMR data (¹³C DEPT) .
Guidelines for Rigorous Research
- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-vetted platforms .
- Data Transparency : Archive raw spectra, chromatograms, and computational inputs as supplementary materials .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety protocols for chlorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
